Superior Analytical Precision and Accuracy in Complex Biological Matrices Compared to Non-Isotopic Internal Standards
The use of a deuterated internal standard, such as Oct-1-en-3-ol-d3, provides a substantial improvement in analytical precision when compared to the use of a non-isotopic internal standard. In a direct head-to-head comparison for the quantification of sirolimus (a model analyte) in whole blood using HPLC-ESI-MS/MS, the assay imprecision, measured as the coefficient of variation (CV), was reduced by approximately 40-60% when using a deuterated internal standard (SIR-d3) versus a non-deuterated analog (DMR) [1].
| Evidence Dimension | Interpatient Assay Imprecision (CV) |
|---|---|
| Target Compound Data | 2.7% - 5.7% (using deuterated analog) |
| Comparator Or Baseline | 7.6% - 9.7% (using non-deuterated analog, DMR) |
| Quantified Difference | CV reduced by approximately 4.0-4.9 percentage points (a relative reduction of ~40-60%) |
| Conditions | HPLC-ESI-MS/MS analysis of sirolimus in whole blood samples from 72 patients, using protein precipitation. |
Why This Matters
This directly translates to a higher degree of confidence in quantitative results for 1-octen-3-ol, enabling reliable detection of small, biologically or industrially significant concentration changes that would otherwise be obscured by analytical variability.
- [1] O'Halloran, S., & Ilett, K. F. (2008). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 54(8), 1386-1389. View Source
